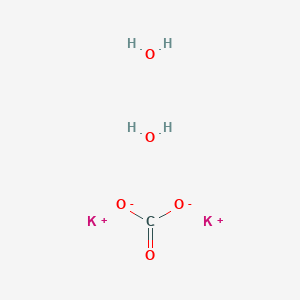

![molecular formula C6Cl3F6N3 B100965 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine CAS No. 16617-00-8](/img/structure/B100965.png)

2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

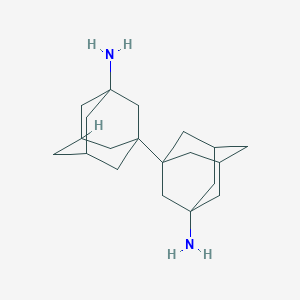

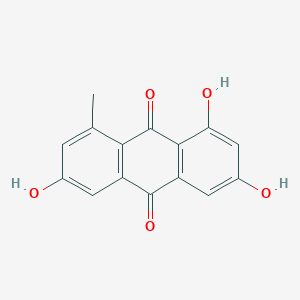

2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific compound is substituted with chloro(difluoro)methyl groups at the 2, 4, and 6 positions of the triazine ring. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related triazine derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of halogen atoms on the triazine ring with various functional groups. For example, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, 2,4-ditrichloromethyl-6-methyl-1,3,5-triazine is synthesized from tritox through cyclization . These methods suggest that the synthesis of 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine could potentially be carried out by introducing chloro(difluoro)methyl groups to a trichloro-1,3,5-triazine precursor.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine core, which can influence the physical and chemical properties of the compound. X-ray crystallography has been used to determine the solid-state structure of related compounds, revealing stabilization by intra- and intermolecular hydrogen bonds . The presence of substituents can also affect the molecular geometry and electronic distribution, which is important for applications in materials science, such as nonlinear optics .

Chemical Reactions Analysis

Triazine derivatives participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. For instance, triazidation reactions have been performed on trifluorobenzenes to yield triazido-trichlorobenzenes , and nucleophilic substitution reactions of trifluoro-1,2,4-triazine have been explored10. These reactions demonstrate the reactivity of the triazine ring and the potential for further functionalization of the 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, hyperbranched polymers containing a triazine core exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The electron affinity of the triazine group can lower the LUMO level of polymers, affecting their electronic properties . Additionally, the solubility and recyclability of triazine derivatives, as demonstrated by 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, are important for practical applications .

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Techniques : Research by Shastin et al. (1998) focused on synthesizing derivatives of tris[di(tert-butoxycarbonyl)methyl]-1,3,5-triazine, including chloro, bromo, and methyl derivatives, highlighting the compound's versatility in chemical synthesis (Shastin, Godovikova, & Korsunskii, 1998).

- Crystal Structures : Boese et al. (2002) examined the crystal structures of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and similar compounds, which are integral to the development of octupolar nonlinear optical (NLO) materials (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).

Chemical Reactions and Applications

- Recyclable Hypervalent Iodine Reagent : Thorat, Bhong, and Karade (2013) demonstrated the use of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine as a recyclable reagent for chlorination and oxidation reactions, emphasizing its potential in sustainable chemistry practices (Thorat, Bhong, & Karade, 2013).

- Antifungal Agents : Sareen et al. (2007) synthesized new derivatives of 1,3,5-triazine for potential use as antifungal agents, showcasing the biomedical applications of this compound (Sareen, Khatri, Garg, Jain, & Sharma, 2007).

Material Science and Catalysis

- Octahedral Geometry in Ionic Liquids : Holbrey et al. (2006) reported on the structure of a cobalt complex with a 1,3,5-triazine ligand crystallized from an ionic liquid, contributing to the understanding of metal-organic frameworks in material science (Holbrey, Vigour, Reichert, & Rogers, 2006).

- Host Frameworks in Crystal Engineering : Saha et al. (2005) explored the self-assembly of hexagonal open frameworks using 2,4,6-tris(4-halophenoxy)-1,3,5-triazine, highlighting its application in crystal engineering and materials science (Saha, Aitipamula, Banerjee, Nangia, Jetti, Boese, Lam, & Mak, 2005).

Safety And Hazards

properties

IUPAC Name |

2,4,6-tris[chloro(difluoro)methyl]-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F6N3/c7-4(10,11)1-16-2(5(8,12)13)18-3(17-1)6(9,14)15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGWKSSWURUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)Cl)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F6N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380756 |

Source

|

| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine | |

CAS RN |

16617-00-8 |

Source

|

| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)

![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)